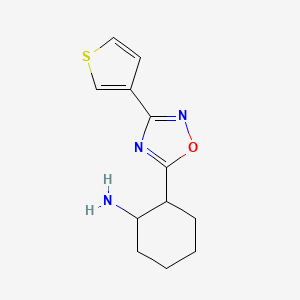
2-(3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine
Descripción general
Descripción
2-(3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine, or 2-TOC, is an organic compound with a wide range of potential applications in the field of synthetic organic chemistry. It is a cyclic amine with a thiophene ring attached and has a high degree of nitrogen-containing heterocyclic compounds. Due to its highly versatile structure, 2-TOC has been used in a variety of research studies, including synthesis and medicinal chemistry.
Aplicaciones Científicas De Investigación
Antimicrobial Properties
Compounds containing thiophene and oxadiazole moieties, similar to 2-(3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine, have been reported for their antimicrobial activities. For instance, Kaneria et al. (2016) synthesized derivatives involving thiophen-2-yl and 1,3,4-oxadiazole, exhibiting notable antimicrobial activities against various bacterial and fungal strains. Furthermore, compounds integrating oxadiazoles and thiophene rings, studied by Hu et al. (2005), demonstrated promising antibacterial properties, suggesting their potential as pharmacophores in developing new antibacterial drugs. Such findings highlight the scope of these compounds in addressing microbial resistance issues and developing new antimicrobial agents (Kaneria et al., 2016) (Guo-qiang Hu et al., 2005).
Anticancer Activity
The structural framework of 1,3,4-oxadiazole and its derivatives, including those with thiophene substitutions, has been extensively explored for anticancer properties. For instance, Yakantham et al. (2019) synthesized 1,3,4-oxadiazole derivatives and tested their efficacy against various human cancer cell lines, showing good to moderate activity. Similarly, research by Ali et al. (2023) involved designing novel oxadiazole derivatives and assessing their antiproliferative activity, indicating potential as CDK-2 inhibitors, a crucial component in cell proliferation. These studies underscore the potential of 1,3,4-oxadiazole derivatives in the development of new anticancer agents (Yakantham et al., 2019) (Y. Ali et al., 2023).
Optoelectronic Applications
Optoelectronic Properties
The optoelectronic characteristics of thiophene substituted 1,3,4-oxadiazole derivatives have been explored in various studies. Thippeswamy et al. (2021) investigated the photophysical and electrochemical properties of thiophene substituted 1,3,4-oxadiazole derivatives, highlighting their potential in optoelectronic applications like OLEDs, solar cells, and chemosensors. The study involved a comprehensive analysis of fluorescence spectroscopic techniques and theoretical calculations, emphasizing the molecules' suitability for future advancements in optoelectronics (Thippeswamy et al., 2021).
Propiedades
IUPAC Name |
2-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3OS/c13-10-4-2-1-3-9(10)12-14-11(15-16-12)8-5-6-17-7-8/h5-7,9-10H,1-4,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCUGOJGETZAGCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C2=NC(=NO2)C3=CSC=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



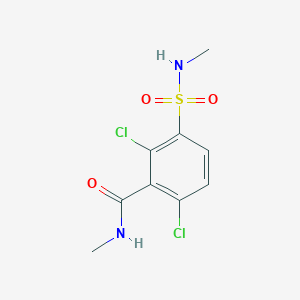
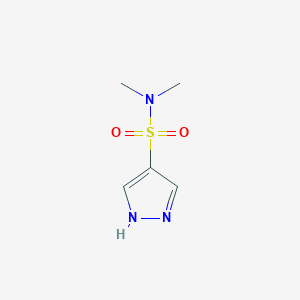
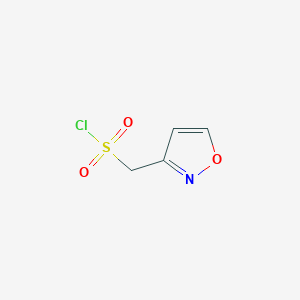
![{[4,5-Dimethoxy-2-(methylsulfanyl)phenyl]methyl}(methyl)amine hydrochloride](/img/structure/B1455388.png)


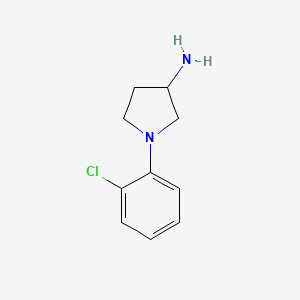

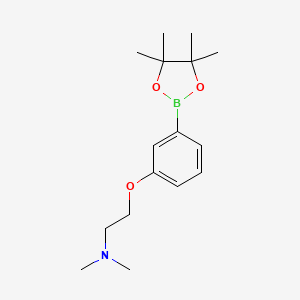
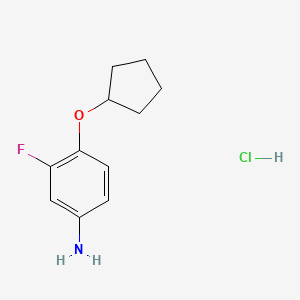
![Methyl 1-[4-(tert-butyl)phenyl]-4-hydroxy-6-oxo-1,6-dihydro-3-pyridazinecarboxylate](/img/structure/B1455399.png)

amine hydrochloride](/img/structure/B1455402.png)
![N-(3-chlorobenzyl)-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide](/img/structure/B1455405.png)